molecular formula C11H15BrO B1447810 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene CAS No. 91345-75-4

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene

Cat. No.: B1447810
CAS No.: 91345-75-4
M. Wt: 243.14 g/mol
InChI Key: JVJCHHIHQSUONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene” is a chemical compound with the CAS Number: 91345-75-4 . It has a molecular weight of 243.14 . The IUPAC name for this compound is 2-bromo-5-isopropoxy-1,3-dimethylbenzene .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15BrO/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of 1,5-Dihydropolyalkylated s-Indacenes

The compound played a crucial role in the selective and regiospecific synthesis of 1,5-dihydropolyalkylated s-indacenes, demonstrating its importance in the formation of ligand precursors. These precursors were easily converted to mono- or dianions, showcasing the compound's versatility in organometallic chemistry (Dahrouch et al., 2001).

2. Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrated its utility as a starting material for the synthesis of organometallic compounds, showing the potential applications of such bromo-substituted benzenes in this field (Porwisiak & Schlosser, 1996).

Supramolecular Chemistry and Crystallography

3. Supramolecular Features

The isostructural 1-bromo derivative of 3,5-bis(1,3-oxazolin-2-yl)benzene demonstrated significant supramolecular features like hydrogen bonding and π–π interactions. This illustrates the relevance of bromo-substituted benzenes in studying supramolecular structures and crystal engineering (Stein, Hoffmann & Fröba, 2015).

Photophysical and Photochemical Properties

4. Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited remarkable aggregation-induced emission (AIE) peculiarity, indicating the potential of bromo-substituted benzenes in the development of new materials for optoelectronic applications (Zuo-qi, 2015).

5. Aryne Route to Naphthalenes

The compound's relevance was further highlighted in the synthesis of 1,2-dehydro-trifluoromethoxybenzenes (arynes), which were used to produce naphthalenes, indicating its significance in advanced synthetic chemistry and materials science (Schlosser & Castagnetti, 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCHHIHQSUONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.